Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
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Overview
Description
Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that features a fused ring system consisting of an imidazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted imidazole with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- 7-tert-butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate
Uniqueness
Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)10-2-3-11-6-9-4-7(11)5-10/h4,6H,2-3,5H2,1H3 |
InChI Key |
BAKUUQSZYHQGEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN2C=NC=C2C1 |
Origin of Product |
United States |
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